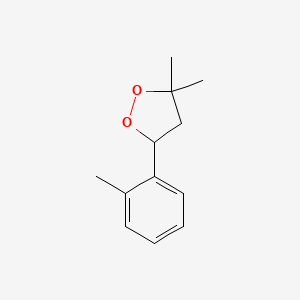
3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane is an organic compound characterized by a dioxolane ring substituted with dimethyl and methylphenyl groups. This compound belongs to the class of cyclic acetals, which are known for their stability and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane typically involves the reaction of 2-methylphenylacetaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Diols.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane involves its interaction with various molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or disrupting cellular processes. The exact molecular targets and pathways are subject to ongoing research, but its structural features suggest potential interactions with proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxolane: A simpler analog without the methyl and phenyl substitutions.
2,2-Dimethyl-1,3-dioxolane: Similar structure but with different substitution patterns.
5-Phenyl-1,3-dioxolane: Contains a phenyl group but lacks the dimethyl substitution.
Uniqueness: 3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability, reactivity, and potential bioactivity make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
85981-69-7 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
3,3-dimethyl-5-(2-methylphenyl)dioxolane |
InChI |
InChI=1S/C12H16O2/c1-9-6-4-5-7-10(9)11-8-12(2,3)14-13-11/h4-7,11H,8H2,1-3H3 |
InChI-Schlüssel |
MPWJMDUSVFZEKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2CC(OO2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


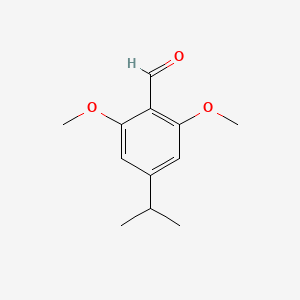
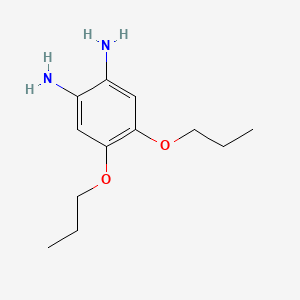

![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)
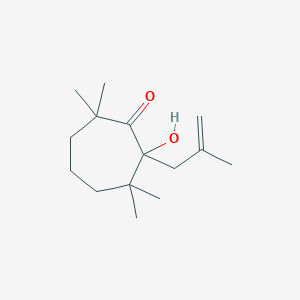
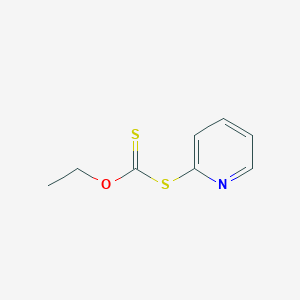
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)
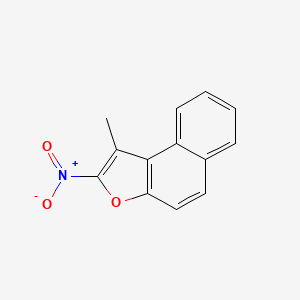
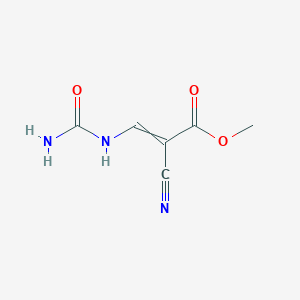
![(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)
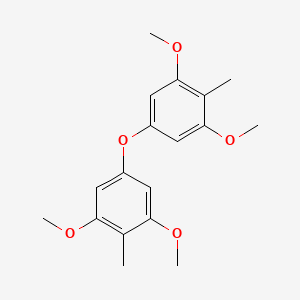
![2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid](/img/structure/B14404511.png)
![Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14404525.png)
